molecular formula C13H14FN3 B026143 4-(4-Fluorobenzylamino)-1,2-phenylenediamine CAS No. 491871-67-1

4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Cat. No.: B026143
CAS No.: 491871-67-1
M. Wt: 231.27 g/mol
InChI Key: IOYLGISQRDBPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzylamino)-1,2-phenylenediamine is an organic compound that features a fluorobenzylamino group attached to a phenylenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine typically involves the reaction of 4-fluorobenzylamine with 1,2-phenylenediamine under controlled conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux . The reaction may also require the presence of a catalyst or an acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzylamino)-1,2-phenylenediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(4-Fluorobenzylamino)-1,2-phenylenediamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A related compound with similar structural features but lacking the phenylenediamine core.

    4-Methoxybenzylamine: Another benzylamine derivative with a methoxy group instead of a fluorine atom.

    4-Chlorobenzylamine: Similar to 4-fluorobenzylamine but with a chlorine atom.

Uniqueness

4-(4-Fluorobenzylamino)-1,2-phenylenediamine is unique due to the presence of both the fluorobenzylamino group and the phenylenediamine core, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

Properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]benzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYLGISQRDBPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459837
Record name 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491871-67-1
Record name 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorobenzylamino)-1,2-phenylenediamine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorobenzylamino)-1,2-phenylenediamine
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorobenzylamino)-1,2-phenylenediamine
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorobenzylamino)-1,2-phenylenediamine
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorobenzylamino)-1,2-phenylenediamine
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.